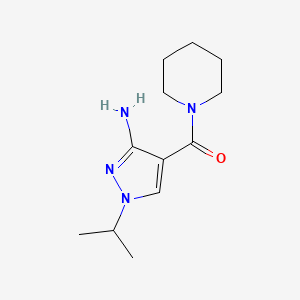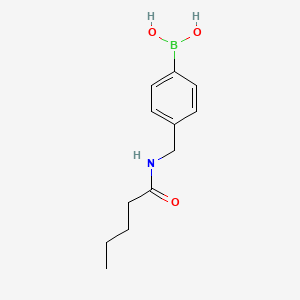![molecular formula C19H26N2O B11746913 (2Z)-1-[(2S,3'R)-[2,3'-bipiperidin]-1'-yl]-3-phenylprop-2-en-1-one](/img/structure/B11746913.png)
(2Z)-1-[(2S,3'R)-[2,3'-bipiperidin]-1'-yl]-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-1-[(2S,3’R)-[2,3’-bipiperidin]-1’-yl]-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique bipiperidine structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-[(2S,3’R)-[2,3’-bipiperidin]-1’-yl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of a bipiperidine derivative with a phenylprop-2-en-1-one precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-[(2S,3’R)-[2,3’-bipiperidin]-1’-yl]-3-phenylprop-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipiperidine ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-1-[(2S,3’R)-[2,3’-bipiperidin]-1’-yl]-3-phenylprop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and receptor binding. Its bipiperidine structure is of interest for developing new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, (2Z)-1-[(2S,3’R)-[2,3’-bipiperidin]-1’-yl]-3-phenylprop-2-en-1-one is being investigated for its potential therapeutic effects. It may serve as a lead compound for developing drugs to treat various diseases, including neurological disorders and cancers.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for producing high-performance polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-1-[(2S,3’R)-[2,3’-bipiperidin]-1’-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bipiperidine structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-1-[(2S,3’R)-[2,3’-bipiperidin]-1’-yl]-3-phenylprop-2-en-1-one
- (2Z)-1-[(2S,3’R)-[2,3’-bipiperidin]-1’-yl]-3-phenylprop-2-en-1-one
Uniqueness
Compared to similar compounds, (2Z)-1-[(2S,3’R)-[2,3’-bipiperidin]-1’-yl]-3-phenylprop-2-en-1-one stands out due to its unique bipiperidine structure. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H26N2O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(Z)-3-phenyl-1-[(3R)-3-[(2S)-piperidin-2-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H26N2O/c22-19(12-11-16-7-2-1-3-8-16)21-14-6-9-17(15-21)18-10-4-5-13-20-18/h1-3,7-8,11-12,17-18,20H,4-6,9-10,13-15H2/b12-11-/t17-,18+/m1/s1 |
InChI Key |
XIZYLQMCWHMQNP-ZHJNCLIFSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@@H]2CCCN(C2)C(=O)/C=C\C3=CC=CC=C3 |
Canonical SMILES |
C1CCNC(C1)C2CCCN(C2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746833.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746836.png)
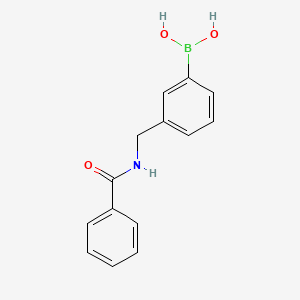

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(diethylamino)ethyl]amine](/img/structure/B11746853.png)
![1-(butan-2-yl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11746868.png)
![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11746876.png)
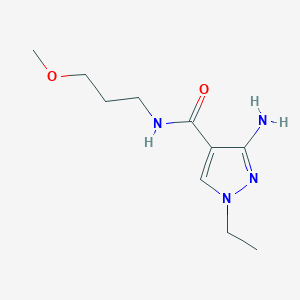
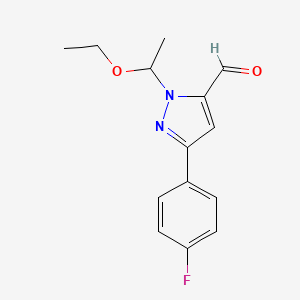
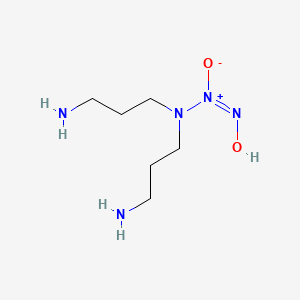
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11746886.png)

